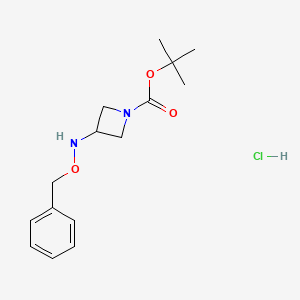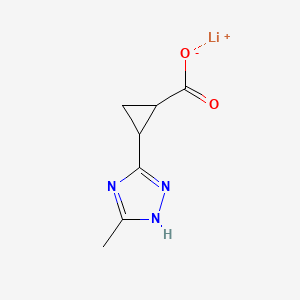
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide involves a multi-step process, as indicated by the research on related compounds. In one study, the synthesis of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides was achieved by reacting 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines. This reaction produced intermediates which, upon debenzylation, yielded N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxy phenyl) acetamides, which are crucial for the synthesis of 1,2,3,4-tetrahydroisoquinolines . Although the exact synthesis of the compound is not detailed, the methods described could be adapted for its synthesis by incorporating the appropriate benzoyl and methylphenoxy substituents at the relevant positions on the tetrahydroquinoline and acetamide moieties, respectively.
Molecular Structure Analysis
The molecular structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide would be expected to feature a tetrahydroquinoline core with a benzoyl group at the N-1 position and a 2-methylphenoxy group linked to an acetamide moiety. The structure is likely to be characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. In a related study, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were characterized using elemental analyses and various spectroscopic techniques, suggesting a similar approach could be used for the compound .
Chemical Reactions Analysis
The compound of interest may undergo various chemical reactions based on the functional groups present in its structure. The benzoyl group could be involved in electrophilic aromatic substitution reactions, while the acetamide moiety could participate in nucleophilic acyl substitution. The tetrahydroquinoline core may also undergo reactions typical of heterocyclic compounds, such as alkylation or acylation. The research does not provide specific reactions for this compound, but the studies on related compounds suggest potential reactivity patterns .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Chemistry
The compound and its derivatives have been extensively studied for their synthetic pathways and potential as intermediates in the formation of complex heterocyclic structures. For example, Szakonyi and colleagues (2002) described the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, exploring the cyclopropanation processes and introducing a new type of heterocyclic system (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002). This research highlights the chemical versatility and potential applications of the compound in synthetic organic chemistry.
Chemical Transformations
The chemical transformations of derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide have been a subject of study, shedding light on their reactivity and potential applications in material science. Canfield and Crabb (1997) discussed the microbiological transformations of derivatives and open-chain analogues of 1,2,3,4-tetrahydroisoquinoline, exploring their benzylic hydroxylation and the formation of phenolic products (Canfield & Crabb, 1997).
Potential Pharmacological Applications
Anticancer Activity
Research into the potential pharmacological applications of derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide includes studies on their anticancer properties. Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, highlighting the significant cytotoxic activity of these compounds against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Material Science and Imaging
Imaging Applications
The unique chemical properties of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide derivatives also find applications in imaging technologies. Bonilla and colleagues (2016) developed a method for the synthesis of N-(tetrahydroquinolinyl-4) amides, exploring their in vivo toxicity and imaging potential in zebrafish embryos, demonstrating their utility in biological imaging and toxicity studies (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016).
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-8-5-6-12-23(18)30-17-24(28)26-21-13-14-22-20(16-21)11-7-15-27(22)25(29)19-9-3-2-4-10-19/h2-6,8-10,12-14,16H,7,11,15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVJMGJODQKRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)
![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)
![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)


![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)
![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)
![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)
![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)
![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)
